molecular formula C3H8N2O3S2 B017784 2-S-Thiuronium ethanesulfonate CAS No. 108710-70-9

2-S-Thiuronium ethanesulfonate

Cat. No.: B017784
CAS No.: 108710-70-9
M. Wt: 186.24 g/mol
InChI Key: LTHWZZOUNJCHES-YZRHJBSPSA-N
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Description

Nomenclature and Chemical Identity in Research Contexts

The compound is identified by several names and registry numbers in chemical literature, reflecting its structure and different contexts of use. The systematic IUPAC name is 2-carbamimidoylsulfanylethanesulfonic acid. nih.gov It is commonly referred to as 2-S-Thiuronium ethanesulfonate (B1225610), which highlights its nature as an internal salt (zwitterion) formed from a thiouronium group and an ethanesulfonate group.

Other frequently used synonyms include:

2-[(Aminoiminomethyl)thio]ethanesulfonic acid lookchem.comlookchem.comsimsonpharma.com

2-(Carbamimidoylsulfanyl)ethanesulfonic acid pharmaffiliates.com

2-(2-Sulfoethyl)pseudourea simsonpharma.com

2-(Amidinothio)ethanesulfonic acid pharmaffiliates.comamericanchemicalsuppliers.com

Carbamimidothioic acid 2-sulfoethyl ester simsonpharma.compharmaffiliates.com

In chemical databases, it is primarily associated with two CAS Registry Numbers: 108710-70-9 and 25985-57-3 . lookchem.comsimsonpharma.compharmaffiliates.comchemicalbook.comaksci.com While both numbers are used to refer to this compound, 25985-57-3 is often linked to its designation as an impurity of the pharmaceutical agent Mesna. simsonpharma.compharmaffiliates.com

Physically, 2-S-Thiuronium ethanesulfonate is a white crystalline solid. lookchem.comchembk.com It is soluble in water and other organic solvents. lookchem.comchembk.com

Table 1: Chemical and Physical Properties of this compound

Property Value Reference(s)
IUPAC Name 2-carbamimidoylsulfanylethanesulfonic acid nih.gov
Molecular Formula C₃H₈N₂O₃S₂ lookchem.comchemsrc.com
Molecular Weight 184.23 - 184.24 g/mol lookchem.compharmaffiliates.com
Appearance White crystalline powder/solid lookchem.comlookchem.com
Primary CAS Number 108710-70-9 lookchem.comchemicalbook.comguidechem.com
Alternate CAS Number 25985-57-3 simsonpharma.compharmaffiliates.comaksci.com
Density ~1.7 g/cm³ lookchem.comchemsrc.com
Melting Point Decomposes at 265-285 °C google.com
Refractive Index ~1.646 lookchem.comchemsrc.com

Historical Perspectives on its Academic Discovery and Initial Studies

The academic and industrial interest in this compound appears to have originated from its role as a key, stable intermediate in the synthesis of mercaptoalkanesulfonates. A foundational method for its preparation was detailed in a 1954 patent. google.com This process involves the reaction of a haloethanesulfonate salt, such as sodium 2-bromoethanesulfonate (B1233127), with thiourea (B124793) in an aqueous solution. scribd.com The reaction, promoted by heating, yields the internal salt, β-S-thiuronium ethanesulfonate, which can be isolated as a pure crystalline solid due to its stability. google.comscribd.com

Initial studies focused on the subsequent conversion of this intermediate. It was discovered that this compound could undergo ammonolysis (reaction with aqueous ammonia) to form guanidinium (B1211019) β-mercaptoethanesulfonate. google.comguidechem.com This compound, in turn, serves as a direct precursor to β-mercaptoethanesulfonic acid (the active acid form of Mesna) after treatment with an ion-exchange resin. guidechem.com The development of this synthetic route was significant because it provided a practical and efficient pathway to produce pure mercaptoalkanesulfonic acids, which were previously difficult to obtain. scribd.com The stability and isolable nature of the thiouronium intermediate were critical to the success of this multi-step synthesis. google.com

Overview of Research Significance and Broad Applications in Chemical Sciences

The significance of this compound in academic research extends beyond its historical role as a synthetic intermediate into the fields of biochemistry and materials science.

Intermediate in Pharmaceutical Synthesis The most prominent application of this compound is as a precursor in the manufacture of Mesna (Sodium 2-mercaptoethanesulfonate). guidechem.comnih.gov Mesna is a critical detoxifying agent used to prevent hemorrhagic cystitis in patients receiving chemotherapy with agents like cyclophosphamide (B585) and ifosfamide. nih.gov The synthesis of Mesna relies on the hydrolysis or ammonolysis of the thiouronium intermediate to generate the required free thiol group. google.comguidechem.comresearchgate.net

Biochemical Reagent for Protein Analysis In a notable application in biochemistry, a radiolabeled version of the compound, 2-S-[14C]thiuroniumethanesulfonate, was developed as a membrane-impermeable guanidinating reagent. acs.orgnih.gov Guanidination is the chemical modification of primary amine groups, such as the ε-amino group of lysine (B10760008) residues in proteins, into guanidinium groups. Because 2-S-thiuroniumethanesulfonate is a zwitterion, it does not readily cross cell membranes. This property allows researchers to selectively label the portions of membrane proteins that are exposed to the outside of a cell or vesicle. A 1990 study published in Biochemistry successfully used this reagent to determine the topological orientation of light-harvesting protein complexes within the membranes of the photosynthetic bacterium Rhodobacter sphaeroides. nih.gov This work confirmed that the N-termini of these proteins are located on the cytoplasmic side of the membrane, showcasing the compound's value as a precise tool in structural biology. nih.gov

Application in Polymer and Materials Science The reactivity of this compound has also been harnessed in the field of polymer chemistry. It serves as an intermediate for the functionalization of polymer backbones. For example, research has described its use in the creation of new fuel cell membranes. In this process, a base polymer film, such as poly(ethylene-co-tetrafluoroethylene) (ETFE), is first grafted with a molecule containing a reactive chlorine atom. This chlorine is then substituted by reaction with thiourea to form a thiouronium salt on the polymer surface. Subsequent hydrolysis and oxidation convert the thiouronium group into the desired sulfonic acid group, imparting ion-exchange properties to the membrane. The compound is also integral to creating thiouronium-functionalized microspheres designed for applications in bioconjugation and cellular delivery.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(C-aminocarbonimidoyl)sulfanylethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O3S2/c4-3(5)9-1-2-10(6,7)8/h1-2H2,(H3,4,5)(H,6,7,8)/i3+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTHWZZOUNJCHES-YZRHJBSPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)O)SC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CS(=O)(=O)O)S[14C](=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40148718
Record name 2-S-Thiuronium ethanesulfonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108710-70-9
Record name 2-S-Thiuronium ethanesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108710709
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-S-Thiuronium ethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40148718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to 2-S-Thiuronium Ethanesulfonate (B1225610)

The formation of 2-S-Thiuronium ethanesulfonate is most commonly achieved through the reaction of a suitable ethanesulfonate precursor bearing a leaving group with thiourea (B124793).

Reaction of Halogenated Ethanesulfonates with Thiourea

A well-established and widely documented method for preparing this compound involves the S-alkylation of thiourea with a 2-haloethanesulfonate salt. researchgate.netresearchgate.net This reaction typically utilizes sodium 2-chloroethanesulfonate or sodium 2-bromoethanesulfonate (B1233127) as the alkylating agent. The process involves heating an aqueous solution of the two reactants. researchgate.net For instance, thiourea is added to a concentrated aqueous solution of sodium 2-bromoethanesulfonate, and the mixture is heated to approximately 95°C. researchgate.net Upon cooling, the this compound product crystallizes and can be isolated by filtration. researchgate.net Yields for this synthesis are reported to be in the range of 65-68%. researchgate.netresearchgate.net In some procedures, crude sodium 2-chloroethanesulfonate, formed from the reaction of 1,2-dichloroethane (B1671644) and sodium sulfite, is used directly in the subsequent reaction with thiourea. iarc.fr

Table 1: Synthesis of this compound from Halogenated Precursors

Reactant 1 Reactant 2 Solvent Condition Product Reported Yield Reference
Sodium 2-bromoethanesulfonate Thiourea Water Heat to 95°C, then cool This compound 68% researchgate.net
Sodium 2-chloroethanesulfonate Thiourea Water Heating This compound - iarc.fr

Alternative Synthetic Approaches (e.g., from Methyl Sulfate (B86663) Chloride and Iminomethylsulfate)

Alternative, though less detailed in readily available literature, synthetic pathways have been noted. Chemical suppliers mention that this compound, also known as 2-[(aminoiminomethyl) thio] ethanesulfonic acid, can be prepared by the reaction of methyl sulfate chloride with iminomethylsulfate. americanchemicalsuppliers.comnih.gov However, specific reaction conditions and mechanistic details for this particular route are not extensively described in primary scientific papers or patents and are generally referenced as existing in specialized organic synthesis literature. americanchemicalsuppliers.comnih.gov

Mechanistic Investigations of Synthesis Reactions

The formation of this compound from a halogenated ethanesulfonate and thiourea proceeds via a well-understood nucleophilic substitution mechanism, specifically an SN2 (bimolecular nucleophilic substitution) reaction.

In this mechanism, the thiourea molecule acts as the nucleophile. The sulfur atom in thiourea is electron-rich and readily donates its lone pair of electrons. The alkylating agent, such as sodium 2-bromoethanesulfonate, possesses an electrophilic carbon atom bonded to the halogen (the leaving group). The reaction is initiated by the attack of the nucleophilic sulfur atom of thiourea on this electrophilic carbon. This attack occurs from the side opposite to the leaving group, leading to the simultaneous formation of a new carbon-sulfur bond and the cleavage of the carbon-halogen bond. The halide ion is displaced, and the resulting product is the stable isothiouronium salt, this compound. The reaction is effectively an S-alkylation of thiourea. mdpi.com

Derivatization and Transformation Chemistry

This compound is a valuable and stable intermediate, primarily used for its ability to be converted into thiols and integrated into larger molecular architectures.

Conversion to Thiolated Compounds (e.g., 2-Mercaptoethanesulfonic Acid and Derivatives)

The most significant application of this compound is its role as a precursor to 2-mercaptoethanesulfonic acid (Mesna) and its salts. The conversion is typically achieved by the alkaline hydrolysis of the thiouronium salt. researchgate.netresearchgate.net

A common method involves heating the isolated this compound with a concentrated aqueous solution of ammonia (B1221849). researchgate.netresearchgate.netiarc.fr This treatment cleaves the isothiourea linkage. The reaction can be vigorous and exothermic. researchgate.net The process yields the guanidinium (B1211019) salt of 2-mercaptoethanesulfonic acid. researchgate.netresearchgate.net This intermediate can then be further processed, for example, by using an acidic ion exchanger to liberate the free 2-mercaptoethanesulfonic acid. iarc.fr Alternatively, hydrolysis with a base like sodium hydroxide (B78521) can also be employed to generate the corresponding sodium salt of the thiol. researchgate.net

Integration into Polymeric Structures and Crosslinkers

The chemistry used to form and cleave this compound provides a robust method for introducing thiol or sulfonate functionalities into polymeric materials. This strategy is used to modify existing polymers or to create functional monomers for polymerization.

One clear example involves the modification of poly(ethylene-co-tetrafluoroethylene) (ETFE) films. researchgate.net In this process, a vinyl monomer containing a chloroalkyl group is first grafted onto the ETFE backbone. This chlorinated polymer is then reacted with thiourea to form a polymer-bound thiouronium salt. Subsequent hydrolysis with sodium hydroxide converts the thiouronium groups to thiol groups, which are then oxidized with hydrogen peroxide to yield the desired sulfonic acid groups, creating a functional membrane. researchgate.net Similar strategies have been applied to functionalize other polymers like starch and PVC, where reaction with thiourea forms an isothiouronium salt intermediate that is subsequently hydrolyzed to a thiol. researchgate.netmdpi.com

Furthermore, the thiouronium moiety itself can be incorporated into a monomer prior to polymerization. For instance, thiouronium-functionalized monomers have been co-polymerized with styrene (B11656) and divinylbenzene (B73037) to create core-shell microspheres. ed.ac.ukresearchgate.net After polymerization, the thiouronium groups within the polymer matrix are converted to thiol groups by treatment with a base, providing reactive sites within the microsphere core for further bioconjugation. ed.ac.ukresearchgate.net

Table 2: List of Mentioned Chemical Compounds

Compound Name Other Names/Synonyms
This compound 2-[(Aminoiminomethyl) thio] ethanesulfonic acid, β-S-thiuronium ethanesulfonate
Thiourea -
Sodium 2-chloroethanesulfonate -
Sodium 2-bromoethanesulfonate -
1,2-dichloroethane Ethylene dichloride
Sodium sulfite -
Methyl sulfate chloride -
Iminomethylsulfate -
2-Mercaptoethanesulfonic acid Mesna
Guanidinium 2-mercaptoethanesulfonate -
Sodium hydroxide -
Ammonia -
Hydrogen peroxide -
Poly(ethylene-co-tetrafluoroethylene) ETFE
2-chloroethyl vinyl ether -
Starch -
Polyvinyl chloride PVC
4-vinylbenzyl thiouronium chloride 4-VBTU
Styrene -

Formation of Related Thiuronium Salts and Ionic Species

The formation of thiuronium salts is a fundamental reaction in organosulfur chemistry, primarily involving the nucleophilic attack of the sulfur atom in thiourea on an electrophilic carbon center, typically an alkyl halide. wikipedia.orgwikipedia.org This reaction produces S-alkylisothiouronium salts, which are stable, often crystalline, ionic compounds. wikipedia.org The same principle applies to the synthesis of thiuronium derivatives of sulfonic acids, where a haloalkanesulfonate or a related substrate reacts with thiourea.

The general reaction can be represented as: X-R-SO₃⁻ + S=C(NH₂)₂ → [H₂N-C(NH₂)-S-R-SO₃] + X⁻

This methodology is not limited to simple alkanesulfonates. Polymeric resins containing sulfonic acid groups can be prepared by first reacting a chloromethylated polymer matrix with thiourea to form an isothiouronium salt, which is then oxidized. google.com

Another related class of ionic species are the S-benzylthiuronium salts, which are classically used for the identification and purification of sulfonic acids. jst.go.jpacs.org These salts precipitate when an aqueous solution of a sulfonic acid is treated with S-benzylthiuronium chloride. This method has been applied to various sulfonic acids, such as o-xylene-3-sulfonic acid and o-xylene-4-sulfonic acid, yielding distinct crystalline salts with sharp melting points that are useful for characterization. jst.go.jp

The table below summarizes findings on the formation of various thiuronium salts.

Thiuronium Salt/Ionic SpeciesReactantsReaction ConditionsReported YieldMelting Point (°C)Reference
This compoundSodium 2-bromoethanesulfonate and ThioureaHeated to 95°C in aqueous solution68%Decomposes slowly on heating to 265 scribd.com
β-S-Thiuronium ethanesulfonateSodium haloethanesulfonate and ThioureaHeated in an inert reaction medium (e.g., water)41%Not specified google.com
This compoundSodium 2-chloroethanesulfonate, Thiourea, and Sodium bromide (catalyst)Heated to boiling for 2 hours in water73-83%275-285 (with decomposition) google.com
o-Xylene-3-sulfonic acid-S-benzyl-thiuronium salto-Xylene-3-sulfonic acid and S-benzylthiuronium chlorideStandard method in aqueous solutionNot specified147 jst.go.jp
o-Xylene-4-sulfonic acid-S-benzyl-thiuronium salto-Xylene-4-sulfonic acid and S-benzylthiuronium chlorideStandard method in aqueous solutionNot specified210.5 jst.go.jp
Polymeric isothiouronium saltChloromethylated polymer matrix and ThioureaNot specifiedNot specifiedNot specified google.com

Role in Advanced Chemical Synthesis and Catalysis

Applications as a Catalyst and Reagent in Organic Transformations

Currently, there is limited available scientific literature detailing the direct application of 2-S-thiuronium ethanesulfonate (B1225610) as a catalyst in organic transformations. However, its role as a reagent is more clearly defined, particularly as a guanidinating agent. Guanidinylation is the process of adding a guanidinium (B1211019) group to a molecule, a common modification in protein chemistry and drug design. The thiuronium moiety of 2-S-thiuronium ethanesulfonate can react with primary amines to form guanidinium groups, a transformation that is particularly useful in modifying peptides and proteins. This reactivity makes it a valuable tool for chemists seeking to introduce the guanidinium functionality into a target molecule.

Thiouronium salts, in a broader context, are recognized for their utility as precursors to other functional groups and for their involvement in various organic reactions. They can be converted to thiols, sulfides, and other sulfur-containing compounds, which are important intermediates in organic synthesis.

Precursor Chemistry for Complex Molecular Architectures

This compound serves as a key precursor in the synthesis of more complex molecules, finding applications in bioconjugation, polymer modification, and as an intermediate in multi-step synthetic pathways.

The functional groups present in this compound make it a potentially useful reagent in the field of bioconjugation, including the synthesis of antibody-drug conjugates (ADCs). ADCs are a class of targeted therapeutics where a potent cytotoxic drug is linked to an antibody that specifically targets cancer cells.

The role of this compound in this context is primarily as a guanidinating reagent. The guanidinium group is known to facilitate cell penetration, and modifying a bioconjugate with such groups can enhance its uptake by target cells. The reaction involves the nucleophilic attack of an amine group, for instance, on a lysine (B10760008) residue of an antibody, onto the thiuronium group of this compound. This results in the formation of a stable guanidinium linkage. While specific examples detailing the use of this compound in ADC synthesis are not prevalent in the literature, the principle of using guanidinylation reagents for such modifications is established.

Table 1: Potential Application in Bioconjugation

Application Area Role of this compound Resulting Modification Potential Benefit
Antibody-Drug Conjugates Guanidinating Reagent Conversion of primary amines (e.g., on lysine residues) to guanidinium groups Enhanced cell permeability and uptake of the conjugate

The reactivity of this compound can be harnessed for the functionalization of polymeric materials. This is particularly relevant for polymers that have been pre-functionalized with reactive groups that can undergo reaction with the thiuronium salt.

A notable application is in the modification of polymers containing halide groups. For example, a chlorinated polymer can be reacted with thiourea (B124793) to form a polymer-bound thiouronium salt. This process effectively grafts the thiuronium functionality onto the polymer backbone. Subsequent hydrolysis or aminolysis of the thiouronium group can then be used to introduce other functionalities, such as thiols or guanidinium groups, onto the polymer surface. This method allows for the tailoring of the surface properties of polymers, which can be important for applications in biomaterials, coatings, and filtration membranes.

Table 2: Polymer Functionalization Strategy

Polymer Backbone Functionalization Step Reagent Resulting Polymer

This approach provides a versatile platform for introducing a range of chemical functionalities onto a polymer surface, thereby altering its physical and chemical properties.

This compound has been documented as a key intermediate in specific multi-step synthetic pathways. A prominent example is its role in the synthesis of mercaptoalkanesulfonic acids. In this synthesis, a haloalkanesulfonate is reacted with thiourea to produce the corresponding S-thiuroniumalkanesulfonate, which is an internal salt. This compound is formed as a stable, isolable intermediate in this process.

The subsequent step in this pathway involves the cleavage of the thiuronium group to yield the desired mercaptoalkanesulfonic acid. This can be achieved through treatment with a base, such as aqueous ammonia (B1221849). The facile cleavage of the thiuronium salt makes this a practical and efficient method for the preparation of these specialized sulfur-containing compounds. researchgate.net

Table 3: Role in the Synthesis of 2-Mercaptoethanesulfonic Acid

Starting Material Reagent Intermediate Product

This synthetic route highlights the utility of this compound as a stable intermediate that facilitates the introduction of a thiol group into a molecule containing a sulfonate moiety.

Mechanistic Enzymology and Biological Chemistry Interactions

Formation and Reactivity of S-Alkyl Thiuronium Intermediates in Enzyme Catalysis

The catalytic mechanisms of several enzymes, particularly those that modify guanidino groups, proceed through the formation of a key S-alkyl thiuronium intermediate. This covalent adduct is central to the chemical transformation of their substrates.

Guanidino-group modifying enzymes (GMEs), a diverse class of enzymes belonging to the pentein superfamily, utilize a common catalytic strategy involving a cysteine residue at their active site. nih.gov The initial step in their catalytic cycle is a nucleophilic attack by the thiolate of this active site cysteine on the guanidinium (B1211019) carbon of the substrate. pitt.eduresearchgate.net This attack leads to the formation of a tetrahedral adduct. pitt.eduacs.org

Subsequently, with the assistance of an adjacent histidine residue that acts as a general acid, a C-N bond in the guanidinium group is cleaved. pitt.eduresearchgate.net This collapse of the tetrahedral intermediate results in the release of a product (like ammonia (B1221849) in the case of peptidyl arginine deiminases) and the formation of a covalent S-alkyl thiuronium intermediate. pitt.eduresearchgate.netscribd.com This intermediate links the remainder of the substrate to the enzyme via the active site cysteine. nih.gov

The study of enzyme kinetics, particularly the analysis of how reaction rates change with pH, provides valuable insights into the catalytic mechanisms involving intermediates like S-alkyl thiuronium. researchgate.netthermofisher.com A pH-rate profile, which is a plot of enzyme activity versus pH, can reveal the ionization states of critical amino acid residues in the active site. thermofisher.comuninsubria.itfao.org

For GMEs, the key catalytic residues, cysteine and histidine, have pKa values that make their ionization states highly sensitive to pH. The nucleophilic cysteine must be in its deprotonated thiolate form to attack the substrate, a state favored at higher pH values. pitt.edu Conversely, the histidine residue often needs to be protonated to act as an acid catalyst in the formation of the thiuronium intermediate and later as a base to activate water for hydrolysis. nih.govresearchgate.net

These opposing pH dependencies result in a characteristic bell-shaped pH-rate profile for many enzymes, with an optimal pH at which the catalytic activity is maximal. uninsubria.it Kinetic analyses, such as determining the Michaelis-Menten constants (Kₘ and Vₘₐₓ) at different pH values, can help to elucidate the pKa values of the catalytic residues in both the free enzyme and the enzyme-substrate complex. researchgate.netfao.org This information is crucial for understanding the precise chemical steps and the roles of specific residues in the formation and breakdown of the S-alkyl thiuronium intermediate. biorxiv.org

Applications in Protein Modification and Structural Elucidation

2-S-Thiuronium ethanesulfonate (B1225610) serves as a valuable tool in protein chemistry, primarily as a guanidinating reagent. This application allows for the specific modification of proteins, which can be leveraged to probe protein structure and function.

2-S-Thiuronium ethanesulfonate is used to convert the primary amino groups of lysine (B10760008) residues into guanidinium groups, a modification known as guanidination. nih.gov This reaction effectively changes lysine into homoarginine. A key feature of this compound is that it is a membrane-impermeable reagent. This property makes it an excellent tool for probing the topology of membrane proteins. nih.gov

A significant application of this reagent has been in determining the orientation of light-harvesting (LH) proteins within the photosynthetic membranes of bacteria like Rhodobacter sphaeroides. nih.govwikipedia.orgfrontiersin.org By selectively labeling proteins from one side of the membrane, researchers can identify which domains of the protein are exposed to that side.

In a study on R. sphaeroides, chromatophores (which have their cytoplasmic side facing outwards) and periplasmic-side-out vesicles were treated with this compound. nih.gov The results showed that when chromatophores were treated, all four light-harvesting proteins were labeled, indicating that their N-terminal regions, which contain lysine residues, are on the cytoplasmic side. nih.gov However, when periplasmic-side-out vesicles were treated, only the B870 alpha light-harvesting protein was labeled. This protein was the only one with a lysine residue on the C-terminal side of its transmembrane domain, confirming its transmembrane orientation with the C-terminus exposed to the periplasm. nih.gov

To facilitate detection and quantification in biochemical experiments, this compound can be synthesized with a radioactive isotope, such as Carbon-14 (¹⁴C). nih.gov The resulting compound, 2-S-[¹⁴C]thiuroniumethanesulfonate, allows for highly sensitive tracking of the guanidination reaction. nih.gov

The use of ¹⁴C-labeled reagent was crucial in the aforementioned studies of light-harvesting protein orientation. nih.gov After guanidination with 2-S-[¹⁴C]thiuroniumethanesulfonate, the proteins were isolated, and the amount of radioactivity incorporated was measured. nih.govnih.gov Furthermore, the labeled proteins could be digested with trypsin, and the resulting peptide fragments separated by high-performance liquid chromatography (HPLC). By analyzing which peptides contained the ¹⁴C label, the specific lysine residues that were accessible to the reagent could be precisely identified. nih.gov This strategy provides definitive evidence for the location of specific parts of a protein relative to the membrane. nih.gov

**Table 1: Labeling of Light-Harvesting (LH) Proteins with 2-S-[¹⁴C]thiuroniumethanesulfonate in Rhodobacter sphaeroides*** *This interactive table summarizes the labeling patterns observed in different membrane preparations, providing evidence for protein orientation.

Membrane PreparationProteinLysine LocationLabeled?Conclusion
Cytoplasmic-side-out ChromatophoresB870 alphaN-terminal & C-terminalYesN-terminus is cytoplasmic
Cytoplasmic-side-out ChromatophoresB870 betaN-terminalYesN-terminus is cytoplasmic
Cytoplasmic-side-out ChromatophoresB850 alphaN-terminalYesN-terminus is cytoplasmic
Cytoplasmic-side-out ChromatophoresB850 betaN-terminalYesN-terminus is cytoplasmic
Periplasmic-side-out VesiclesB870 alphaN-terminal & C-terminalYesC-terminus is periplasmic
Periplasmic-side-out VesiclesB870 betaN-terminalNoN-terminus is not periplasmic
Periplasmic-side-out VesiclesB850 alphaN-terminalNoN-terminus is not periplasmic
Periplasmic-side-out VesiclesB850 betaN-terminalNoN-terminus is not periplasmic

Modulation of Biological Systems and Processes (Excluding Clinical Outcomes)

While direct studies on the modulation of broad biological systems by this compound are limited, the chemistry of guanidino groups and related compounds suggests potential areas of interaction. The modification of lysine residues to homoarginine can impact protein structure and function by altering charge distribution and hydrogen bonding capabilities. nih.gov This can, in turn, affect protein-protein interactions and enzymatic activities.

The compound S-2-aminoethylisothiourea (AET), a related thiuronium salt, has been noted as an effective agent in protecting mammals from X-irradiation, suggesting it interacts with and modulates fundamental biological processes, possibly related to hematopoiesis. oup.com

Furthermore, the guanidino group is central to the function of nitric oxide synthase (NOS), which converts L-arginine to L-citrulline and nitric oxide (NO). researchgate.net NO is a critical signaling molecule in a vast array of physiological processes, including neuronal transmission and cardiovascular function. researchgate.net While this compound is not a direct substrate or inhibitor, its chemical nature as a guanidinating agent places it within the broader context of compounds that interact with the chemistry of guanidinium-containing molecules, which are pivotal to many biological pathways.

Interactions with Biomolecules and Biochemical Pathways

There is currently no available research that specifically details the interactions of this compound with biomolecules such as proteins, enzymes, or nucleic acids. Consequently, its engagement with or modulation of any specific biochemical pathways remains uncharacterized. While studies on other thiouronium-containing molecules exist, exploring their potential as, for example, neuroprotectors, these findings cannot be directly extrapolated to this compound without dedicated investigation. animalnexus.com.pk The primary context in which this compound appears is as a pharmaceutical intermediate or an impurity in Mesna preparations. scribd.com

Preclinical Exploration of Biological Modulators and Pharmacological Agents

A thorough search of scientific databases reveals a lack of preclinical studies where this compound was the subject of investigation as a potential biological modulator or pharmacological agent. Its classification as an impurity of Mesna suggests that its biological effects, if any, have not been a primary focus of research. The development of pharmaceutical agents involves extensive preclinical and clinical evaluation; however, this level of scrutiny is not typically applied to impurities unless they are found to have significant biological activity or toxicity. There is no public data to suggest that this compound has undergone such evaluation.

Materials Science and Engineered Systems Applications

Integration into Advanced Functional Materials

Thiuronium salts serve as versatile building blocks for creating functional materials, particularly in polymer science, due to their ability to be converted into other useful groups or to act as charged moieties.

The functionalization of polymers with isothiouronium salts is a key strategy in developing advanced membranes for separation and purification processes. These salts can be introduced into polymer structures, such as those based on polystyrene or poly(oxindole biphenyl), to create ion-exchange membranes. google.commdpi.com A common synthetic route involves the chloromethylation of a polymer backbone, followed by a reaction with thiourea (B124793) to form the polymer-bound isothiouronium salt. google.com This intermediate can then be hydrolyzed to produce a thiol (-SH) functionalized polymer, which can be further oxidized to create block copolymers for membrane applications. google.com

The presence of these functional groups is critical for applications like water treatment and desalination. google.comosti.gov For instance, inorganic/organic hybrid materials, such as halloysite (B83129) functionalized with isothiouronium salts, have been investigated for their potential to adsorb and remove heavy metal ions like uranium(VI) from water. mdpi.comresearchgate.net The modification of materials with isothiouronium salts has been shown to increase the adsorption capacity for certain ions. mdpi.com Furthermore, the development of anion-exchange membranes (AEMs) for water electrolysis benefits from polymer backbones functionalized with cationic groups, a role that thiuronium and its derivatives can play. mdpi.comnih.gov These membranes require high conductivity and stability, which can be engineered by attaching cationic groups to the polymer structure via flexible spacers, creating distinct ion transport channels. mdpi.comnih.gov

Table 1: Polymer Systems Functionalized with Thiuronium Salts for Membrane Applications

Polymer/Material System Functionalization Method Target Application Research Finding Citation
Polystyrene Block Copolymer Chloromethylation followed by reaction with thiourea Ion-Exchange Membranes Creates an isothiouronium salt intermediate that can be converted to a sulfomethyl group. google.com google.com
Halloysite Surface modification with isothiouronium salts Adsorbent for Uranium(VI) Functionalization enhances the adsorption capacity for heavy metal ions. mdpi.comresearchgate.net mdpi.comresearchgate.net

In the realm of surface modification, thiourea and its derivatives, including isothiouronium salts, are widely used as additives in electroless plating baths. researchgate.net Electroless plating is a chemical deposition method that creates a uniform metallic coating on a substrate without using an external electrical current. nmfrc.orgadvancedplatingtech.com Additives like 3-S-isothiuronium propyl sulfonate (UPS) can act as stabilizers in electroless nickel plating solutions. researchgate.net

Research shows that such additives influence the plating process and the final properties of the coating. For example, UPS has been found to improve the stability of the plating bath, decrease the deposition rate, and increase the activation energy of the reaction. researchgate.net These additives can also alter the composition of the deposited alloy; studies on UPS and thiourea (TU) in electroless nickel (EN) baths showed they decrease the phosphorus content and increase the sulfur content in the Ni-P coating. researchgate.net This change in composition affects the material's properties, such as its crystalline structure and corrosion resistance. researchgate.net While some studies suggest that coatings with these additives may have lower corrosion resistance in certain tests, others indicate that the addition of UPS can improve resistance to specific corrosive agents like nitric acid. researchgate.net The isothiouronium group's ability to interact with metal ions and influence deposition makes it a valuable component in creating specialized coatings. researchgate.netgoogle.com

Role in Ionic Liquid Crystals and Self-Assembled Systems

Ionic Liquid Crystals (ILCs) are a fascinating class of materials that combine the properties of ionic liquids (salts with melting points below 100°C) and liquid crystals (materials exhibiting phases between solid and liquid). researchgate.netmdpi.com Thiuronium salts have been explored as components of ILCs. researchgate.net The structure of these salts, particularly when functionalized with long alkyl chains, can promote the self-assembly required for liquid crystalline phases to form. researchgate.netmdpi.com

The design of ILCs allows for the tailoring of their self-assembled structures, such as smectic or columnar phases, by carefully choosing the cation and anion. researchgate.netrsc.orgd-nb.info Research on thiouronium-based ILCs has shown that the mesophase (the intermediate state between liquid and solid) can be tuned by exchanging the anion. researchgate.net This tunability is crucial for developing materials with specific properties, such as anisotropic ion conductivity, which is important for applications in electrochemical devices like batteries and ion-conducting membranes. rsc.org The self-assembly into well-defined nanosegregated domains facilitates ion transport, a key feature of these advanced materials. rsc.org

Design and Synthesis of Thiuronium-Containing Nanoparticles and Microspheres

The synthesis of nanoparticles and microspheres functionalized with thiuronium groups opens up possibilities for applications in biotechnology and cellular research. nih.govfrontiersin.orgarabjchem.org These particles can be synthesized using various methods, such as co-precipitation or emulsion polymerization, and their surfaces can be modified to include specific functional groups. nih.govresearchgate.net

The surface of a nanoparticle determines its interaction with the biological environment. Functionalizing nanoparticles with thiuronium groups, or more commonly, converting them to thiol groups, provides a powerful handle for bioconjugation. researchgate.netj-morphology.com Bioconjugation is the chemical process of linking molecules, such as proteins, peptides, or DNA, to the nanoparticle surface. susupport.comsigmaaldrich.com

The thiol group is particularly useful as it can form strong covalent bonds with specific sites on biomolecules. susupport.com For instance, thiol-functionalized nanoparticles can be conjugated to antibodies or other targeting ligands. sigmaaldrich.comnih.gov This is often achieved through reactions with maleimide (B117702) groups or via click chemistry, enabling the creation of highly specific and stable bioconjugates. nih.gov This targeted functionalization is essential for ensuring that nanoparticles interact specifically with their intended biological targets, such as cancer cells. dovepress.comnih.gov The ability to attach complex biological cargoes to the surface of these particles is a cornerstone of their utility in advanced biomedical applications. researchgate.netresearchgate.net

Functionalized microspheres and nanoparticles are being developed as advanced systems for delivering research probes and other molecular cargoes directly into cells. researchgate.netnih.gov Core-shell polymer microspheres, for example, can be designed with a hydrophobic core to carry fluorescent dyes for tracking, and a hydrophilic shell functionalized for bioconjugation and cellular compatibility. researchgate.net

The surface functionalization is critical for facilitating cellular uptake. researchgate.netdovepress.com Nanoparticles decorated with specific ligands can bind to receptors on the cell surface, triggering receptor-mediated endocytosis and enabling efficient internalization. dovepress.com Research has demonstrated the feasibility of using dual-functionalized microspheres as cellular delivery systems. researchgate.net These systems are designed to transport proteins and other probes into cells for imaging and sensing applications, with studies showing high cell viability after uptake. researchgate.net The development of such delivery vehicles, capable of carrying and releasing their cargo within the cell, is a significant area of research with potential to advance our understanding of cellular processes. researchgate.netrequimte.pt

Table 2: Summary of Thiuronium-Related Nanoparticle Applications

Application Area Nanoparticle/Microsphere Design Key Functional Group Purpose of Functionalization Citation
Bioconjugation Core-shell polymer microspheres, Gold nanoparticles Thiol (derived from thiuronium) Covalent attachment of proteins, antibodies, and other biomolecules. researchgate.netresearchgate.net researchgate.netresearchgate.net
Cellular Delivery Fluorescently-labeled microspheres Thiol, Amine Facilitate cellular uptake and carry biological cargoes for research. researchgate.netresearchgate.net researchgate.netresearchgate.net

Analytical and Characterization Methodologies for 2 S Thiuronium Ethanesulfonate and Its Derivatives

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, MS)

Spectroscopic methods are fundamental in determining the molecular structure of 2-S-Thiuronium ethanesulfonate (B1225610) and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing thiouronium salts. orscience.ru In the case of more complex thiouronium derivatives, such as those with aromatic substituents, ¹H NMR can reveal the presence of isomers due to restricted rotation around the C=S bond. psu.edu This isomerism can be influenced by factors like the substituent, temperature, and solvent. koreascience.kr Hindered rotamerism of the thiouronium cation has been identified using ¹H and ¹³C NMR techniques, with studies confirming that the primary contribution comes from rotation about the partial double C-S bond. nih.gov Some studies on related thiuronium salts have observed a kinetic phenomenon using NMR, likely due to slow rotation around the C–NMe₂ bond. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of a related compound, ethanesulfonic acid, shows characteristic absorptions for the sulfonate group. spectrabase.com In general, IR spectra are used to identify the presence of key functional groups by observing their unique vibrational frequencies. libretexts.orgvscht.cz For instance, the presence of C-H bonds can be identified by stretches in the 2850-3000 cm⁻¹ range for sp³ hybridized carbons and above 3000 cm⁻¹ for sp² or sp hybridized carbons. libretexts.org

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of compounds. plasmion.commsu.edu It is a highly sensitive technique that provides detailed information about the molecular formula by analyzing the mass-to-charge ratio of ions. orscience.ruplasmion.com The highest mass-to-charge ratio peak in a mass spectrum typically corresponds to the molecular ion, which can be used to determine the molecular formula with high accuracy. ibchem.com

Chromatographic and Electrophoretic Methods for Purity and Identity Assessment (e.g., Isotachophoresis, HPLC)

Chromatographic and electrophoretic techniques are essential for assessing the purity and confirming the identity of 2-S-Thiuronium ethanesulfonate.

Isotachophoresis (ITP): Isotachophoresis is a powerful electrophoretic technique for the separation and determination of ionic species. It has been successfully applied to the analysis of sulfur-containing compounds. muni.cz For instance, a method for determining metabisulfite (B1197395) and hydrosulfite involves their conversion to stable formaldehyde (B43269) adducts, which are then analyzed by isotachophoresis. nih.gov This technique offers advantages such as short analysis times and high reproducibility. nih.govste-mart.com A patent for the production of 2-mercaptoethanesulfonic acid mentions the use of isotachophoresis to determine the purity of the sodium salt intermediate, which was found to be between 95% and 98%. google.com

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used chromatographic method for the separation, identification, and quantification of various compounds. sigmaaldrich.com Reversed-phase HPLC (RP-HPLC) is a common mode used for the analysis of a wide range of analytes. nih.gov The development of a robust HPLC method involves optimizing parameters such as the mobile phase composition, column type, and detection wavelength to achieve good separation and sensitivity. jrespharm.com HPLC methods can be validated for parameters like linearity, accuracy, precision, and specificity to ensure reliable results. jrespharm.comptfarm.pl

Advanced Characterization of Solid Forms and Crystalline Structures

The solid-state properties of this compound are investigated using thermal analysis and X-ray diffraction.

Thermal Analysis (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis)

Thermal analysis techniques provide insights into the physical and chemical changes that occur in a material as a function of temperature.

Differential Scanning Calorimetry (DSC): DSC is used to measure the heat flow associated with thermal transitions in a material, such as melting and decomposition. researchgate.net For this compound, a melting point with decomposition is reported in the range of 209-270 °C and 275-285 °C in different sources. google.comechemi.com Another source indicates a decomposition temperature of 265 °C. scribd.com

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, providing information about thermal stability and the loss of volatile components. improvedpharma.comnumberanalytics.com This technique is widely used to study the decomposition patterns of various materials. numberanalytics.com TGA can be used to monitor the thermal stability and desolvation of pharmaceutical materials. improvedpharma.com For example, the thermal decomposition of copper(II) acetate (B1210297) monohydrate shows distinct mass loss steps corresponding to the loss of water and the decomposition of the acetate ligand. numberanalytics.com

X-ray Diffraction Studies

Electrochemical and Conductive Property Characterization in Materials Science

The electrochemical and conductive properties of materials containing thiuronium moieties are of interest in materials science. Thiouronium-based ionic liquids, for instance, have been investigated for their electrochemical characteristics. researchgate.net The conductivity of materials can vary significantly, with conductors having high conductivity and insulators having low conductivity. wikipedia.org The electrochemical properties of high-entropy materials are also being explored for applications such as in Li-ion batteries. kit.edu The development of new materials with specific electrochemical properties is an active area of research. rsc.org Graphene, known for its superior electrical and thermal conductivity, is being incorporated into various materials to enhance their properties for applications in electronics, energy storage, and more. southcitypetrochem.com The conductivity of polymer-based composites can be tailored for thermoelectric applications. mdpi.com

PropertyValueSource
Melting Point 209-270 °C (decomposes) echemi.com
275-285 °C (decomposes) google.com
265 °C (decomposes) scribd.com
Appearance White Solid pharmaffiliates.com
Hard, white, crystalline solid scribd.com
White crystalline powder lookchem.com
Molecular Formula C₃H₈N₂O₃S₂ echemi.compharmaffiliates.com
Molecular Weight 184.24 g/mol echemi.compharmaffiliates.com
Density 1.7 ± 0.1 g/cm³ echemi.com
1.73 g/cm³ lookchem.com
Refractive Index 1.646 echemi.comlookchem.com

Computational Chemistry and Theoretical Modeling

Quantum Chemical Investigations of Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to determining the electronic structure and predicting the reactivity of molecules. wikipedia.org These methods, primarily based on solving the Schrödinger equation, allow for the characterization of molecular properties that are difficult to measure experimentally. solubilityofthings.com For thiuronium salts and related compounds, techniques like Density Functional Theory (DFT) and semi-empirical methods are commonly employed to explore their molecular and electronic features. nih.govrsc.org

Studies on similar isothiouronium compounds have utilized quantum chemical calculations to investigate the stability of different conformations. nih.gov By optimizing the molecular geometry, researchers can identify the most stable three-dimensional arrangement of atoms. researchgate.net These calculations yield critical parameters that describe the molecule's reactivity. jacsdirectory.com

Key descriptors derived from quantum chemical calculations include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a crucial indicator of molecular stability and reactivity. jacsdirectory.com

Ionization Potential (I) and Electron Affinity (A): These values quantify the energy required to remove an electron and the energy released when an electron is added, respectively. They are fundamental measures of chemical reactivity. jacsdirectory.com

Molecular Electrostatic Potential (MEP): MEP maps illustrate the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for understanding intermolecular interactions. nih.gov

Computational studies on chiral thiouronium salts have successfully used DFT to confirm the presence and nature of host-guest hydrogen bonding, a key interaction in molecular recognition. rsc.orgrsc.orgscispace.com For 2-S-Thiuronium ethanesulfonate (B1225610), such calculations would elucidate the charge delocalization within the thiuronium headgroup and the electronic influence of the ethanesulfonate tail, providing a theoretical basis for its chemical behavior.

Table 1: Illustrative Quantum Chemical Descriptors for a Thiouronium Derivative Note: The following data is representative of typical values obtained for thiourea (B124793) derivatives from computational studies and serves as an illustration, as specific experimental or theoretical values for 2-S-Thiuronium ethanesulfonate are not publicly available.

ParameterDescriptionIllustrative Value
EHOMO Energy of the Highest Occupied Molecular Orbital-6.5 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-1.2 eV
Energy Gap (ΔE) Difference between LUMO and HOMO energies5.3 eV
Ionization Potential (I) Energy required to remove an electron6.5 eV
Electron Affinity (A) Energy released upon gaining an electron1.2 eV
Electronegativity (χ) Tendency to attract electrons3.85 eV
Chemical Hardness (η) Resistance to change in electron distribution2.65 eV

Molecular Dynamics Simulations of Thiuronium-Containing Systems

Molecular dynamics (MD) simulations serve as a "computational microscope," predicting the movement of every atom in a system over time based on classical mechanics. nih.govnih.gov This technique is invaluable for studying the dynamic behavior of molecules in condensed phases, such as solutions or as part of larger assemblies. mdpi.comdiva-portal.org

For systems containing thiuronium salts, MD simulations can provide detailed insights into:

Solvation and Aggregation: Simulations can model how this compound molecules interact with solvent molecules (e.g., water) and with each other. This can reveal tendencies to form aggregates or micelles at certain concentrations.

Intermolecular Interactions: MD allows for the quantification of non-covalent interactions. Theoretical studies on thiouronium-based ionic liquids have used simulations to characterize the extent and nature of hydrogen bonding and other intermolecular forces that govern the fluid's properties. researchgate.net

Structural Organization: In complex systems, such as at an interface or within a membrane, MD simulations can predict the preferred orientation and conformation of the molecules. rsc.org For an amphiphilic molecule like this compound, this could reveal how the charged thiuronium and sulfonate groups arrange themselves in different environments.

MD simulations are particularly powerful when combined with quantum chemical calculations in what is known as a QM/MM (Quantum Mechanics/Molecular Mechanics) approach. This hybrid method allows for the treatment of a specific region of interest (e.g., the site of a chemical reaction) with high-level quantum accuracy, while the surrounding environment is modeled using more computationally efficient classical mechanics.

Table 2: Intermolecular Forces Quantifiable by Molecular Dynamics Simulations

Interaction TypeDescriptionRelevance to Thiuronium Systems
Electrostatic Interactions Forces between charged or polar groups (ion-ion, ion-dipole, dipole-dipole).Dominant force governing interactions of the cationic thiuronium group and anionic sulfonate group with each other and with polar solvents.
Hydrogen Bonding A strong type of dipole-dipole interaction between a hydrogen atom bonded to a highly electronegative atom (N, O) and another nearby electronegative atom.Crucial for interactions involving the N-H donors of the thiuronium group and the oxygen acceptors of the sulfonate group and water. researchgate.net
van der Waals Forces Weak, short-range forces arising from temporary fluctuations in electron density (London dispersion forces).Contribute to the overall packing and cohesion of molecules in the condensed phase.

Prediction of Reaction Mechanisms and Catalytic Pathways

Understanding the step-by-step sequence of a chemical reaction, known as the reaction mechanism, is crucial for controlling and optimizing chemical processes. mt.comlibretexts.org Computational chemistry offers methods to explore potential reaction pathways and identify the most energetically favorable routes. rsc.org This involves mapping the potential energy surface of the reacting system to locate transition states and intermediates. rsc.org

While specific mechanistic studies on this compound are not widely published, its structure suggests several potential reactions that could be investigated theoretically:

Hydrolysis: Thiouronium salts can be susceptible to hydrolysis. rsc.org Computational models could predict the mechanism and energy barrier for the breakdown of this compound in aqueous solution, identifying the rate-determining step.

Role as an Intermediate: Thiouronium salts are known intermediates in the synthesis of other important compounds like thiols and guanidinium (B1211019) salts. rsc.org Theoretical calculations could explore the pathways by which this compound could act as a precursor, for example, in substitution reactions where the thiuronium moiety acts as a leaving group.

Sulfonamide Synthesis: The sulfonate group could potentially be converted into a more reactive species (e.g., a sulfonyl chloride) to participate in reactions. The synthesis of sulfonamides is of significant interest, and computational studies could help design efficient synthetic routes. ucl.ac.uk

Modern approaches combine quantum chemical calculations with automated reaction path searching algorithms to predict complex reaction networks without prior assumptions, a strategy that could be applied to discover novel reactivity for this compound. rsc.orgfrontiersin.org

Theoretical Insights into Interactions with Biological Targets

Computational methods like molecular docking and MD simulations are central to modern drug discovery and are used to predict how a molecule might interact with a biological target, such as a protein or nucleic acid. nih.gov

For this compound, theoretical modeling could provide insights into its potential biological activity. The thiouronium group is structurally related to the guanidinium group found in arginine, which is known to form strong salt-bridge and hydrogen-bonding interactions with negatively charged residues (e.g., aspartate, glutamate) and phosphate (B84403) groups in proteins and DNA. nih.gov

Computational approaches could explore:

Enzyme Inhibition: Molecular docking could be used to screen this compound against the active sites of various enzymes. For instance, computer-aided design studies have explored thiouronium-containing compounds as inhibitors of targets like urokinase-type plasminogen activator (uPA), where the positively charged fragment interacts with a key aspartate residue in the binding pocket. researchgate.net

DNA Binding: The cationic thiuronium head could potentially interact with the negatively charged phosphate backbone of DNA. Theoretical models could predict the preferred binding mode and affinity.

Receptor Interaction: Quantum chemical studies on similar isothiouronium salts have been used to correlate their electronic structure with anti-leukemia activity, suggesting that these computational descriptors can help in understanding biological action. nih.gov MD simulations can further refine the docked poses, providing a dynamic picture of the ligand-target complex and helping to estimate the binding free energy. researchgate.net

These theoretical investigations can guide further experimental work by prioritizing biological targets and suggesting chemical modifications to improve binding affinity and selectivity.

Future Directions and Emerging Research Avenues

Novel Synthetic Routes and Sustainable Chemistry Approaches

The conventional synthesis of S-alkyl thiuronium salts typically involves the reaction of an alkyl halide with thiourea (B124793). wikipedia.org For 2-S-Thiuronium ethanesulfonate (B1225610), this would likely involve the reaction of a 2-haloethanesulfonate with thiourea. Future research could focus on developing more sustainable and efficient synthetic methodologies, drawing inspiration from the principles of green chemistry.

Key areas for exploration include:

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate organic reactions, reduce energy consumption, and improve product yields for a variety of heterocyclic and flavonoid derivatives. organic-chemistry.orgnih.govrsc.orgresearchgate.netnih.gov Investigating the use of microwave assistance for the synthesis of 2-S-Thiuronium ethanesulfonate could lead to a more rapid and energy-efficient process compared to conventional heating methods.

Solvent-Free or Aqueous-Based Reactions: The use of volatile organic solvents poses environmental and safety concerns. Research into performing the synthesis of this compound in water or under solvent-free conditions would align with green chemistry principles. The high polarity of the reactants may lend itself well to aqueous media. Studies on related compounds, such as the thia-Michael addition using S-alkylisothiouronium salts, have demonstrated the feasibility of aqueous reaction conditions. organic-chemistry.orgresearchgate.net

Catalyst-Free Methods: Exploring catalyst-free reaction conditions, potentially under high pressure or temperature in a continuous flow system, could simplify the purification process and reduce waste.

Use of Odorless Precursors: A significant drawback of working with sulfur compounds is their often unpleasant odor. The use of stable and odorless S-alkylisothiouronium salts as precursors in other syntheses has been explored to mitigate this issue. organic-chemistry.orgresearchgate.netorganic-chemistry.org Future synthetic routes for derivatives of this compound could benefit from similar strategies.

Table 1: Comparison of Potential Synthetic Approaches for this compound

Synthesis ApproachPotential AdvantagesKey Research Questions
Conventional Heating Established methodologyOptimization of reaction time and temperature.
Microwave-Assisted Reduced reaction time, increased yield, energy efficiency.Effect of microwave power and pulse duration on product formation and purity.
Aqueous Synthesis Environmentally friendly, reduced use of organic solvents.Solubility of reactants and products in water, potential for side reactions.
Catalyst-Free Simplified purification, reduced waste.Feasibility of achieving high conversion without a catalyst.

Exploration of Undiscovered Catalytic Properties

Organosulfur compounds, including thioureas and sulfonium (B1226848) salts, are known to exhibit a range of catalytic activities. researchgate.netrsc.orgnih.govnih.gov The unique structure of this compound, possessing both a cationic thiuronium group and an anionic sulfonate group, suggests it could function as a bifunctional or phase-transfer catalyst.

Potential catalytic applications to be investigated include:

Organocatalysis: Chiral thiourea derivatives are widely used as organocatalysts in asymmetric synthesis. rsc.org Synthesizing chiral variants of this compound could yield novel catalysts for stereoselective transformations. The thiourea moiety can act as a hydrogen bond donor, activating electrophiles.

Phase-Transfer Catalysis: The salt-like nature of this compound makes it a candidate for a phase-transfer catalyst, facilitating reactions between reactants in immiscible phases.

Catalysis of Condensation Reactions: The potential for hydrogen bonding from the thiuronium group could be exploited in catalyzing condensation reactions, such as aldol (B89426) or Knoevenagel reactions.

Precursor for N-Heterocyclic Carbene (NHC) Catalysts: While not a direct catalyst, the thiuronium moiety could potentially be a precursor for the in-situ generation of NHC catalysts, which have broad applications in organic synthesis.

Advanced Functional Material Design and Applications

The incorporation of specific functional groups into polymers and other materials can impart unique properties. The thiuronium and ethanesulfonate moieties offer several possibilities for the design of advanced functional materials.

Emerging research in this area could focus on:

Functional Polymers: this compound could be developed as a monomer or a functionalizing agent for polymers. The resulting polymers could have applications as polyelectrolytes, ion-exchange resins, or smart materials that respond to stimuli such as pH or the presence of specific ions. Thioester and thiourea functionalized polymers have shown a range of applications, including in responsive and bioconjugate materials. rsc.orgresearchgate.net

Porous Materials: The synthesis of porous materials, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), using linkers containing sulfonate groups is an active area of research. nih.govresearchgate.netmdpi.comelectrochemsci.orgfrontiersin.org Ethanesulfonate-containing precursors could be used to create novel porous materials with tailored pore sizes and surface functionalities for applications in gas storage, separation, and catalysis.

Surface Modification: The compound could be used to modify the surfaces of materials to alter their properties, such as hydrophilicity, conductivity, or biocompatibility. The sulfonate group can enhance water solubility and interact with biological systems.

Chelating Agents: The thiouronium group is known to form stable complexes with heavy metal ions. Materials functionalized with this compound could be developed as chelating agents for the removal of heavy metals from water. wikipedia.org

Table 2: Potential Applications of this compound in Functional Materials

Material TypePotential ApplicationKey Properties to Investigate
Functional Polymers Ion-exchange resins, smart materials, bioconjugates.Ion-exchange capacity, stimuli-responsiveness, biocompatibility.
Porous Materials (e.g., MOFs) Gas storage, catalysis, separation.Porosity, surface area, thermal and chemical stability.
Surface-Modified Materials Biocompatible coatings, sensors.Surface energy, protein adsorption, conductivity.
Chelating Resins Heavy metal remediation.Binding affinity and selectivity for different metal ions.

Expanding Understanding of Biological Interactions and Mechanistic Pathways

The structural similarity of the ethanesulfonate portion of the molecule to taurine (B1682933) (2-aminoethanesulfonic acid), an abundant and biologically important amino acid, suggests that this compound could have interesting biological activities. researchgate.netrsc.orgnih.goviaea.orgnih.gov Furthermore, thiourea derivatives are known to possess a wide range of biological effects, including antimicrobial and anticancer properties. researchgate.netbiointerfaceresearch.comacs.orgacs.orgmdpi.com

Future research should aim to elucidate the biological interactions and mechanistic pathways of this compound, including:

Antimicrobial and Antifungal Activity: Many organosulfur compounds and thiourea derivatives exhibit antimicrobial properties. Screening this compound against a panel of bacteria and fungi could reveal potential therapeutic applications.

Enzyme Inhibition Studies: The thiourea moiety is known to interact with various enzymes. Investigating the inhibitory effects of this compound on specific enzymes could uncover its mechanism of action.

Interaction with Biomembranes: The amphiphilic nature of the compound, with a charged head group and a more hydrophobic tail, suggests it may interact with cell membranes. Studies on its effects on membrane integrity and transport processes would be valuable.

Antioxidant Properties: Taurine and other sulfur-containing compounds are known for their antioxidant effects. mdpi.com Investigating the potential of this compound to scavenge free radicals and protect cells from oxidative stress is a promising avenue.

Comparison with Taurine: Given the structural relationship to taurine, comparative studies on their respective biological effects could provide insights into the role of the thiuronium group in modulating biological activity. Taurine is known to be involved in numerous physiological processes, including osmoregulation, neuromodulation, and cytoprotection. researchgate.netrsc.orgnih.govnih.gov

Q & A

Q. What are the standard laboratory synthesis protocols for 2-S-Thiuronium ethanesulfonate?

The compound is synthesized via ammonolysis of fl-S-thiuronium ethanesulfonate in concentrated aqueous ammonia. After an exothermic reaction, the solution is concentrated to remove excess ammonia, followed by purification using Amberlite IR-120 ion exchange resin, achieving a 93.7% yield. This method ensures high purity for downstream applications .

Q. Which analytical techniques are optimal for characterizing this compound?

Key techniques include:

  • X-ray crystallography (using SHELXL for refinement) to resolve crystal structures .
  • Mass spectrometry and NMR for molecular weight and functional group verification.
  • Ion chromatography to assess sulfonate group integrity .

Q. How should researchers handle solubility challenges during experimental preparation?

The compound is polar due to its sulfonate and thiuronium groups. Use polar solvents (e.g., water, DMSO) under controlled pH (6–8) to prevent decomposition. Pre-saturate solvents with inert gases (N₂/Ar) to avoid oxidative degradation .

Q. What are the critical storage conditions to maintain stability?

Store at –20°C in airtight, light-protected containers. Avoid freeze-thaw cycles, as repeated crystallization may alter purity. Conduct periodic FT-IR or HPLC analyses to monitor stability .

Advanced Research Questions

Q. What mechanistic role does this compound play in enzymatic carboxylation systems?

In oxidoreductase systems (e.g., Xanthobacter strain Py2), the sulfonate group interacts with arginine residues in dehydrogenases, modulating stereoselectivity and catalytic efficiency. This interaction stabilizes transition states during coenzyme M-dependent carboxylation .

Q. How can researchers address discrepancies in reported catalytic activity data?

  • Replicate experiments under standardized conditions (pH, temperature, enzyme concentration).
  • Use kinetic modeling (e.g., Michaelis-Menten analysis) to compare substrate binding affinities.
  • Apply multivariate statistical tests (ANOVA) to identify outliers or confounding variables .

Q. What strategies optimize the compound’s use in protein crystallography?

  • Co-crystallize with target proteins at 1–5 mM concentrations.
  • Use SHELXD for phase determination in high-resolution (<1.5 Å) datasets.
  • Validate binding modes via molecular docking (e.g., AutoDock) and electron density maps .

Q. How does pH influence the compound’s reactivity in redox reactions?

At acidic pH (<4), protonation of the sulfonate group reduces nucleophilicity, limiting redox activity. At alkaline pH (>9), thiuronium group hydrolysis occurs. Optimal reactivity is observed at pH 6.5–7.5, balancing stability and reactivity .

Data Analysis & Experimental Design

Q. What statistical methods are recommended for analyzing contradictory stability data?

  • Time-series regression to model degradation kinetics.
  • Principal Component Analysis (PCA) to identify experimental variables (e.g., humidity, light exposure) contributing to variability .

Q. How to design experiments investigating sulfonate-enzyme interactions?

  • Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics.
  • Combine site-directed mutagenesis (targeting arginine residues) with kinetic assays to validate interaction sites .

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-S-Thiuronium ethanesulfonate
Reactant of Route 2
Reactant of Route 2
2-S-Thiuronium ethanesulfonate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.